N-(2-Formyl-4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide
CAS No.: 646062-93-3
Cat. No.: VC16877602
Molecular Formula: C14H13NO5S
Molecular Weight: 307.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 646062-93-3 |
|---|---|
| Molecular Formula | C14H13NO5S |
| Molecular Weight | 307.32 g/mol |
| IUPAC Name | N-(2-formyl-4-hydroxyphenyl)-4-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C14H13NO5S/c1-20-12-3-5-13(6-4-12)21(18,19)15-14-7-2-11(17)8-10(14)9-16/h2-9,15,17H,1H3 |
| Standard InChI Key | KIPIKCIQEDAZDF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)O)C=O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, N-(2-formyl-4-hydroxyphenyl)-4-methoxybenzenesulfonamide, reflects its distinct substituent arrangement. The core structure consists of a benzenesulfonamide group linked to a 2-formyl-4-hydroxyphenyl moiety. Key functional groups include:
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Sulfonamide (-SONH-): Imparts hydrogen-bonding capacity and acidity.
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Formyl (-CHO): Provides electrophilic reactivity for Schiff base formation.
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Methoxy (-OCH): Enhances lipophilicity and electron-donating effects.
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Hydroxyl (-OH): Facilitates hydrogen bonding and solubility in polar solvents.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 307.32 g/mol |
| CAS Number | 646062-93-3 |
| IUPAC Name | N-(2-formyl-4-hydroxyphenyl)-4-methoxybenzenesulfonamide |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |
The sulfonamide group’s acidity () enables deprotonation under basic conditions, while the formyl group participates in condensation reactions .
Synthesis and Production Strategies
The synthesis of N-(2-Formyl-4-hydroxyphenyl)-4-methoxybenzenesulfonamide involves multistep organic reactions, leveraging methodologies adapted from related sulfonamide syntheses .
Chlorosulfonation and Sulfonyl Chloride Formation
A patent describing the synthesis of 2-aminophenol-4-sulfonamide outlines a two-step chlorosulfonation process applicable to aromatic systems :
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Sulfonation: Treatment of a nitro-substituted aryl chloride with chlorosulfonic acid yields a sulfonic acid intermediate.
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Chlorination: Reaction with thionyl chloride () converts the sulfonic acid to sulfonyl chloride.
For the target compound, analogous steps could employ 4-methoxyphenyl precursors, followed by formylation of the hydroxylphenyl group.
Amination and Functionalization
The sulfonyl chloride intermediate reacts with 2-amino-4-hydroxyphenyl compounds under controlled pH to form the sulfonamide bond. Subsequent formylation via Vilsmeier-Haack reaction introduces the aldehyde group .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonation | 96.8 | |
| Chlorination | 96.8 | |
| Amination | 90.0 | |
| Formylation | 85.0 |
Industrial production may employ continuous-flow reactors to enhance efficiency and purity .
Industrial and Research Applications
Medicinal Chemistry
As a pharmacophore, this compound serves as a precursor for:
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Antimicrobial agents: Structural modifications to optimize MIC values.
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Enzyme inhibitors: Targeting DHPS, carbonic anhydrases, or tyrosine kinases.
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Prodrugs: Formyl group conjugation with amine-containing therapeutics.
Materials Science
The sulfonamide moiety’s thermal stability () suits high-performance polymer applications. Blending with polyamides enhances tensile strength by 15–20% .
Analytical Chemistry
As a derivatization agent, the formyl group facilitates UV/Vis detection of amines via Schiff base formation () .
Comparison with Structural Analogs
Table 3: Key Differences from N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide
| Property | Target Compound | N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide |
|---|---|---|
| Molecular Formula | ||
| Functional Groups | Formyl, Methoxy | Methyl |
| Bioactivity | Enzyme inhibition, Antimicrobial | Moderate COX-1 inhibition |
| Solubility | Higher in DMSO | Higher in ethanol |
The formyl and methoxy groups in the target compound confer enhanced electronic diversity, broadening its reactivity profile compared to methyl-substituted analogs .
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